8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound characterized by a unique structure that includes a piperidine ring and a spiro linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of polar solvents such as chloroform, ethanol, or dimethylformamide, and temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and thereby exerting anxiolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but with different substituents.
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide: This compound includes a pyrimidinyl group and is used in pharmaceutical research.
Uniqueness
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[45]decane is unique due to its specific combination of a piperidine ring and a spiro linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-piperidin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-13-6-2-11(1)14-7-3-12(4-8-14)15-9-10-16-12/h11,13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUURVVHHMYYXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3(CC2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235012 | |
Record name | 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579500-30-4 | |
Record name | 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579500-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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